N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide
Übersicht
Beschreibung
N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide, also known as Cmpd-1, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Wirkmechanismus
The mechanism of action of N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide involves inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting CK2, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has a selective inhibitory effect on CK2, with little or no effect on other protein kinases. This selectivity may contribute to its low toxicity and high specificity for cancer cells. In addition, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has been found to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This apoptotic effect is mediated by the activation of caspases, which are enzymes that play a key role in the apoptotic process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. However, its low solubility in aqueous solutions can make it difficult to use in some experimental settings. In addition, the lack of information on its pharmacokinetics and pharmacodynamics limits its potential for clinical translation.
Zukünftige Richtungen
Future research on N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide should focus on addressing its limitations and exploring its potential for clinical use. This may include developing more efficient synthesis methods, improving its solubility and bioavailability, and conducting further preclinical studies to evaluate its safety and efficacy in animal models. In addition, studies should be conducted to investigate the potential of N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide as a combination therapy with other anti-cancer agents, and to explore its potential for other diseases where CK2 plays a role, such as inflammation and neurodegeneration.
Conclusion
In conclusion, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer. Its specificity for CK2 and its ability to induce apoptosis in cancer cells make it an attractive target for further research. However, its limitations, such as low solubility and lack of pharmacokinetic data, must be addressed in order to fully realize its potential for clinical translation. Future research should focus on developing more efficient synthesis methods, improving its solubility and bioavailability, and conducting further preclinical studies to evaluate its safety and efficacy in animal models.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-fluorobenzamide has demonstrated anti-inflammatory and anti-angiogenic properties, which may contribute to its anti-cancer effects.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(morpholine-4-carbonyl)phenyl]-3-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c19-15-5-4-13(18(24)22-6-8-25-9-7-22)11-16(15)21-17(23)12-2-1-3-14(20)10-12/h1-5,10-11H,6-9H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTJXDPLFIGKKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]-3-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.